molecular formula C29H22BrClN2O4 B12017704 [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate CAS No. 769153-11-9

[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12017704
CAS No.: 769153-11-9
M. Wt: 577.8 g/mol
InChI Key: WIELOHCUKSWVMI-VTNSRFBWSA-N
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Description

[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound known for its potential applications in various scientific fields. This compound features a bromine atom, a chlorobenzoate group, and a hydrazinylidene linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-bromo-2-formylphenyl 2-chlorobenzoate with 4-[(4-methylphenyl)methoxy]benzohydrazide under acidic conditions to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 4-[(4-methylphenyl)methoxy]benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The hydrazinylidene moiety can participate in redox reactions, potentially altering the compound’s electronic properties.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the hydrazinylidene moiety.

    Reduction: Reduced forms of the hydrazinylidene moiety.

    Hydrolysis: Corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving hydrazone linkages.

    Drug Development:

Medicine

    Therapeutic Agents: Research into its potential as an anti-cancer or anti-inflammatory agent.

    Diagnostic Tools: Use in imaging techniques due to its unique structural features.

Industry

    Polymer Chemistry: Incorporation into polymers to enhance their properties.

    Electronics: Potential use in the development of organic electronic devices.

Mechanism of Action

The mechanism by which [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate exerts its effects involves interactions with specific molecular targets. The hydrazinylidene moiety can form reversible covalent bonds with nucleophilic sites in proteins or enzymes, modulating their activity. Additionally, the aromatic rings and halogen atoms can participate in π-π stacking and halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonyl]amino]benzoyl]hydrazinylidene]methyl]phenyl 4-methoxybenzoate: Similar structure but with a sulfonyl group instead of a methoxy group.

    [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)sulfonyl]amino]benzoyl]hydrazinylidene]methyl]phenyl 2-methylbenzoate: Contains a chlorophenyl group and a methylbenzoate moiety.

Uniqueness

The unique combination of bromine, chlorine, and hydrazinylidene moieties in [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate imparts distinct chemical and biological properties

Properties

CAS No.

769153-11-9

Molecular Formula

C29H22BrClN2O4

Molecular Weight

577.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C29H22BrClN2O4/c1-19-6-8-20(9-7-19)18-36-24-13-10-21(11-14-24)28(34)33-32-17-22-16-23(30)12-15-27(22)37-29(35)25-4-2-3-5-26(25)31/h2-17H,18H2,1H3,(H,33,34)/b32-17+

InChI Key

WIELOHCUKSWVMI-VTNSRFBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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